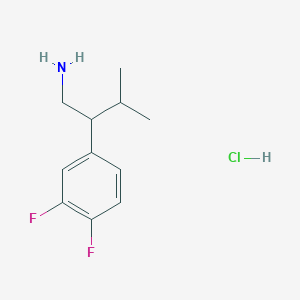

2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

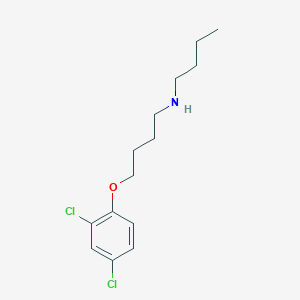

The compound “2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride” is an amine derivative with a difluorophenyl group attached to the second carbon of a 3-methylbutan-1-amine. The presence of the hydrochloride indicates that this compound is likely a salt of the amine, which is common in pharmaceuticals and other biologically active compounds to improve solubility and stability .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 3-methylbutan-1-amine backbone with a 3,4-difluorophenyl group attached to the second carbon. The presence of the amine group and the aromatic difluorophenyl group could result in interesting chemical properties .Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. It could act as a nucleophile in substitution reactions or as a base in acid-base reactions. The aromatic difluorophenyl group could also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. As an amine salt, it would likely be a solid at room temperature and highly soluble in water .Aplicaciones Científicas De Investigación

Fluorinated Amino Acids Synthesis

Fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, have been synthesized from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating the utility of fluorinated compounds in creating valuable derivatives for biochemical applications. This process involves a series of transformations including chiral oxazoline formation, oxidative rearrangement, and hydrogenation, highlighting the complex chemistry involved in incorporating fluorine atoms into organic molecules (Pigza, Quach, & Molinski, 2009).

Complex Formation with Amines

The study of complexes formed by aromatic proton donors with aliphatic amines in aprotic solvents showcases the interactions between fluorinated compounds and amines. This research provides insights into the structural and thermodynamic characteristics of such complexes, which could be relevant for understanding the behavior of "2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride" in various solvents and conditions (Castaneda, Denisov, & Schreiber, 2001).

Enzymatic Synthesis of Fluorinated Compounds

The enzymatic hydrolysis of methyl d,l -3,3-difluorophenyl alanate and its derivatives has been explored, leading to the separation of 3,3-difluoro- l -amino acids. This research highlights the potential for enzymatic methods in synthesizing fluorinated amino acids and their derivatives, which could be analogous to the synthesis and manipulation of "this compound" (Ayi, Guedj, & Septe, 1995).

Schiff Base Organotin(IV) Complexes

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and evaluated as anticancer drugs. This research illustrates the potential biomedical applications of fluorinated compounds, particularly in the development of novel therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).

Amination Reactions

Aminostannanes, derived from organostannanes, have been shown to be effective aminating agents for a variety of substrates. This research underscores the versatility of amination reactions in modifying and synthesizing fluorinated compounds and their derivatives, which could be applicable to "this compound" (George & Lappert, 1969).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-7(2)9(6-14)8-3-4-10(12)11(13)5-8;/h3-5,7,9H,6,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXRGRHYGPMFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC(=C(C=C1)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)

![3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616741.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)

![1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2616744.png)

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2616746.png)